molecular formula C8H12F2N2O B2679829 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856030-19-7

1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2679829
CAS No.: 1856030-19-7
M. Wt: 190.194
InChI Key: MUAZRCHYECZNNT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and an isopropoxymethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction where a suitable pyrazole derivative is reacted with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isopropoxymethyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole
  • 1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole
  • 1-(Difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole

Uniqueness: 1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is unique due to the specific combination of the difluoromethyl and isopropoxymethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1-(difluoromethyl)-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O/c1-6(2)13-5-7-3-4-12(11-7)8(9)10/h3-4,6,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAZRCHYECZNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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